CID 78066307, known as pyrimido[1,2-a]indole, 6,7,8,9-tetrahydro-2,4-dimethyl, is a heterocyclic compound belonging to the class of pyrimidoindoles. These compounds are recognized for their diverse biological activities and potential applications in medicinal chemistry. Specifically, this compound exhibits antifungal, hypoglycemic, and anti-atherosclerotic properties, making it a subject of interest in pharmaceutical research and development.
Pyrimido[1,2-a]indole compounds are often synthesized through various chemical methods, which can include multi-component reactions that integrate different organic molecules. The classification of this compound falls under heterocycles due to its unique ring structure that incorporates nitrogen atoms within its molecular framework.
The synthesis of pyrimido[1,2-a]indoles typically involves the annulation of a pyrimidine ring to 2-aminoindoles. A common synthetic route is a three-component reaction that combines ethyl 2-amino-1H-indole-3-carboxylates with terminal alkynes and benzoyl chlorides. This method employs the Sonogashira reaction followed by a [3+3] cyclocondensation process.
Key Reaction Steps:
Optimization of reaction conditions is crucial for enhancing yield and purity during synthesis. Industrial production methods have yet to be extensively documented but can be adapted from laboratory-scale procedures with suitable modifications for large-scale applications.
The molecular formula for CID 78066307 is C13H16N2, with a molecular weight of 200.28 g/mol. The compound features a complex structure characterized by its tetrahydro and dimethyl substitutions.
Structural Information:
The compound's structure includes multiple rings and functional groups that contribute to its biological activity.
Pyrimido[1,2-a]indoles can participate in various chemical reactions:
Common Reagents:
The mechanism of action for pyrimido[1,2-a]indoles involves their interaction with specific molecular targets within biological systems. These compounds can inhibit enzymes or modulate receptors, leading to various pharmacological effects:
Research continues to explore these interactions to better understand their therapeutic potential.
| Property | Value |
|---|---|
| CAS Number | 60080-06-0 |
| Molecular Formula | C13H16N2 |
| Molecular Weight | 200.28 g/mol |
| IUPAC Name | 2,4-dimethyl-6,7,8,9-tetrahydropyrimido[1,2-a]indole |
| InChI | InChI=1S/C13H16N2/c1-9-7-10(2)15-12-6-4-3-5-11(12)8-13(15)14-9/h7-8H,... |
These properties indicate its stability under standard laboratory conditions and potential reactivity in various chemical environments.
Pyrimido[1,2-a]indoles have several scientific applications:
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6